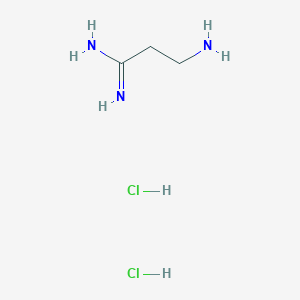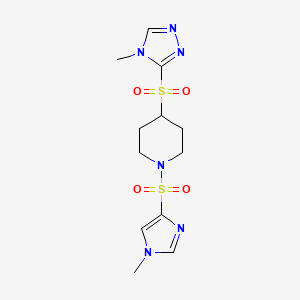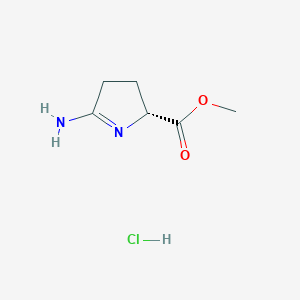
Methyl (2R)-5-amino-3,4-dihydro-2H-pyrrole-2-carboxylate;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2R)-5-amino-3,4-dihydro-2H-pyrrole-2-carboxylate;hydrochloride is a fascinating compound with potential applications across various scientific fields. As a derivative of pyrrole, this molecule has a unique structure that influences its chemical behavior and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2R)-5-amino-3,4-dihydro-2H-pyrrole-2-carboxylate;hydrochloride typically involves a multi-step process starting from readily available starting materials. The following is a generalized synthetic route:
Formation of Pyrrole Ring: The initial step involves the construction of the pyrrole ring, often starting from a suitable dicarbonyl compound and an amine. Reaction conditions typically include acidic or basic catalysts.
Introduction of the Methyl Ester: The carboxylate group is then esterified using methanol in the presence of an acid catalyst.
Introduction of the Amino Group: Nitration followed by reduction is a common method to introduce the amino group. The reduction can be achieved using reagents like palladium on carbon or tin(II) chloride.
Formation of Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt, enhancing the compound's stability and solubility.
Industrial Production Methods
Industrial production often scales up the above synthetic routes. Continuous flow reactors and automation are used to maintain consistency and yield. The conditions are optimized to maximize efficiency and minimize waste, incorporating green chemistry principles where possible.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, potentially forming various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction can target the carbonyl group or the amino group, depending on the reaction conditions. Sodium borohydride is frequently used as a reducing agent.
Substitution: Nucleophilic substitution reactions can be performed on this compound, particularly at the amino group. Reagents like alkyl halides can be used to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, tin(II) chloride
Substituents: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions include various functionalized derivatives of the original compound. For example, oxidation may lead to carboxylic acids or amides, while substitution can introduce alkyl or acyl groups.
科学研究应用
Chemistry
In chemistry, Methyl (2R)-5-amino-3,4-dihydro-2H-pyrrole-2-carboxylate;hydrochloride serves as an intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology and Medicine
Biologically, this compound has potential applications in drug discovery and development. Its ability to interact with biological targets makes it a candidate for the synthesis of pharmaceuticals. It could act as a precursor to compounds with antibacterial, antiviral, or anti-inflammatory properties.
Industry
Industrially, this compound can be used in the manufacture of dyes, polymers, and agrochemicals. Its chemical stability and reactivity make it a valuable building block for various industrial processes.
作用机制
Molecular Targets and Pathways
The compound exerts its effects primarily through its interaction with specific biological targets. The exact mechanism depends on the derivative . Generally, the amino and ester groups are crucial for binding to proteins or enzymes, influencing their activity and function. In medical applications, these interactions can disrupt or modulate biochemical pathways, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
Methyl 3,4-dihydro-2H-pyrrole-2-carboxylate: This compound lacks the amino group, making it less reactive in certain biological contexts.
5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylate: Without the methyl ester, this compound has different solubility and reactivity profiles.
2-Amino-5-methylpyrrole: Although similar, this compound has a different substitution pattern, affecting its chemical and biological properties.
Uniqueness
Methyl (2R)-5-amino-3,4-dihydro-2H-pyrrole-2-carboxylate;hydrochloride is unique due to its specific stereochemistry, which can significantly impact its interaction with biological molecules. Its combined functional groups provide a versatile framework for chemical reactions, setting it apart from other compounds in its class.
属性
IUPAC Name |
methyl (2R)-5-amino-3,4-dihydro-2H-pyrrole-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2.ClH/c1-10-6(9)4-2-3-5(7)8-4;/h4H,2-3H2,1H3,(H2,7,8);1H/t4-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPRJWOCRHVXNC-PGMHMLKASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(=N1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CCC(=N1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
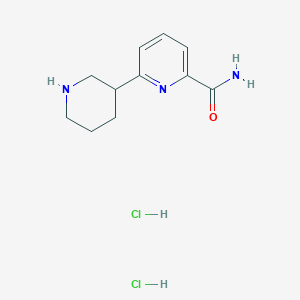
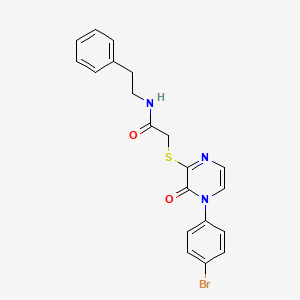
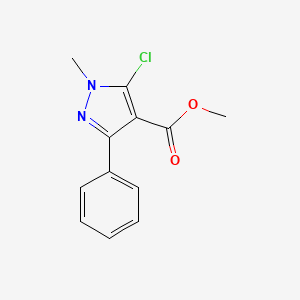
![2-Amino-4-(3-chlorophenyl)-6-(2-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2955425.png)
![5-Methoxy-2-(4-phenylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2955426.png)
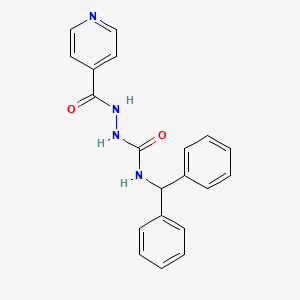

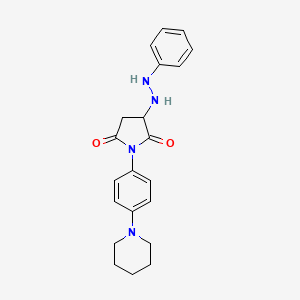
![4-Tert-butyl-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2955430.png)
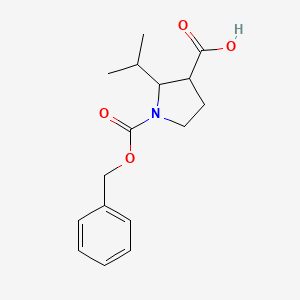
![N-[2-(1H-indol-3-yl)ethyl]-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2955433.png)
![7-(3-methylphenyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2955434.png)
